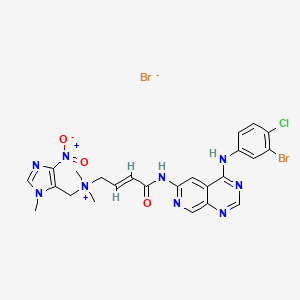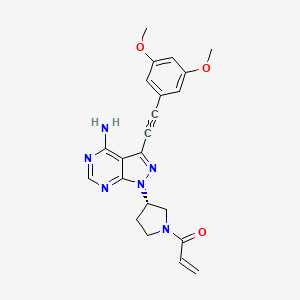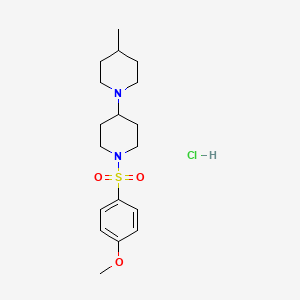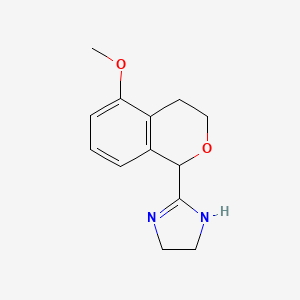![molecular formula C17H18N4O5S B611234 3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione CAS No. 2093393-05-4](/img/structure/B611234.png)
3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione
Descripción general
Descripción
This compound, also known as TC13172 , has a molecular formula of C17H16N4O5S . It is a mixed Lineage Kinase Domain-Like protein (MLKL) inhibitor with single nanomolar potency.
Molecular Structure Analysis
The compound has a molecular weight of 388.4 g/mol . Its IUPAC name is 3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.4 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound also has three rotatable bonds . Its XLogP3-AA value, which predicts its lipophilicity, is 0.7 .Aplicaciones Científicas De Investigación
Necroptosis Inhibition
TC13172 is a potent inhibitor of necroptosis, a form of regulated cell death . It targets the Mixed Lineage Kinase Domain-Like protein (MLKL), which is the main player in this cell death pathway . TC13172 binds covalently to Cysteine86 (Cys-86) of MLKL , inhibiting its function and preventing necroptosis .
Disease Treatment
Due to its ability to inhibit necroptosis, TC13172 has potential applications in the treatment of diseases where this form of cell death is implicated . This includes various inflammatory diseases, neurodegenerative disorders, and certain types of cancer .
Research Tool
TC13172 serves as a valuable research tool for studying the biological function of MLKL and the molecular machinery of regulated cell death . It helps researchers understand how MLKL is activated in response to different stimuli or stressors .
Drug Development
TC13172 provides a basis for the development of new drugs targeting MLKL for necroptosis intervention . Its structure and mode of action can guide the design of more effective and specific MLKL inhibitors .
Metabolic Stability Studies
The presence of a methylsulfonyl group in TC13172 makes it react readily with nucleophilic reagents, potentially facilitating off-target activity and poor metabolic stability in vivo . This property of TC13172 can be used to study and improve the metabolic stability of similar compounds .
Yeast Growth Studies
TC13172 has been used in studies involving yeast expressing certain proteins. Exposure to TC13172 can restore the maximum growth rate of these yeast, although concentration-dependent toxicity of TC13172 has been observed .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-19-13-14(18-16(19)27(3,25)26)21(17(24)20(2)15(13)23)9-5-7-11-6-4-8-12(22)10-11/h4,6,8,10,22H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLCNOQWGSELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)CC#CC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione | |
CAS RN |
2093393-05-4 | |
| Record name | 3-[3-(3-hydroxyphenyl)prop-2-yn-1-yl]-8-methanesulfonyl-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TC13172 interact with its target, MLKL, and what are the downstream effects?
A1: TC13172 is a potent inhibitor of mixed lineage kinase domain-like protein (MLKL), a key regulator of necroptosis [, ]. Research shows that TC13172 covalently binds to Cysteine86 (Cys-86) of MLKL []. This interaction disrupts MLKL's function, effectively inhibiting its oligomerization and translocation to the cell membrane []. Consequently, TC13172 effectively blocks the necroptotic pathway.
Q2: How does the structure of TC13172 relate to its activity against MLKL?
A2: While the provided research doesn't offer detailed structure-activity relationship (SAR) data for TC13172 specifically, it does highlight its development through "scaffold morphing" from a xanthine MLKL inhibitor []. This suggests that modifications to the core structure of similar compounds can significantly impact their potency and selectivity toward MLKL. Further research into the SAR of TC13172 and its analogs would be beneficial to optimize its pharmacological properties.
Q3: What are the advantages of TC13172 compared to other potential MLKL inhibitors?
A3: TC13172 exhibits high potency against MLKL, reaching single nanomolar IC50 values []. Moreover, it demonstrates a significantly lower reaction rate with glutathione compared to its precursor compound, implying reduced off-target effects and potentially lower cellular toxicity []. This improved profile makes TC13172 a promising starting point for further drug development targeting MLKL-related diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)


